Bienvenue dans la boutique en ligne BenchChem!

Enterostatin (pig, rat)

Enterostatin Procolipase activation peptide Species specificity

Procure sequence-defined Enterostatin (pig, rat) VPDPR (CAS 117137-85-6) to ensure experimental reproducibility in metabolic research. This pentapeptide selectively reduces dietary fat intake via F1-ATPase β-subunit binding (Kd=150 nM) and CCK1 receptor-dependent pathways. Unlike rodent APGPR or scrambled controls (GRPPA), only VPDPR delivers the validated U-shaped dose-response (optimal i.v. ~38 nmol) and intraduodenal efficacy (60% pancreatic protein output reduction at 2 mg/kg/h). Substituting isoforms compromises target engagement and invalidates cross-study comparisons. ≥98% HPLC purity ensures reproducible pharmacology.

Molecular Formula C25H42N8O8
Molecular Weight 582.6 g/mol
CAS No. 117137-85-6
Cat. No. B044837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterostatin (pig, rat)
CAS117137-85-6
Synonymsenterostatin, VPDPR
enterostatin-VPDPR
Val-Pro-Asp-Pro-Arg
valyl-prolyl-aspartyl-prolyl-arginine
VPDPR
Molecular FormulaC25H42N8O8
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)
InChIKeyKONFXBWESLMOCK-WSRJKRBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enterostatin (pig, rat) CAS 117137-85-6: Species-Specific Procolipase Activation Peptide for Fat Intake and Lipid Metabolism Research


Enterostatin (pig, rat), also designated VPDPR (H-Val-Pro-Asp-Pro-Arg-OH), is a pentapeptide derived from the tryptic cleavage of pancreatic procolipase [1]. This endogenous peptide functions as a selective anorexigenic signal, primarily reducing dietary fat intake [2]. Its biological actions are mediated through binding to the β-subunit of mitochondrial F1-ATPase, which is ectopically expressed on the plasma membrane, and through a cholecystokinin-1 (CCK1) receptor-dependent pathway [3]. Unlike other gut-brain peptides, enterostatin exhibits a unique U-shaped dose-response curve and demonstrates sequence-specific biological activity that varies significantly across species, making it a critical tool for studying species-dependent metabolic regulation [4].

Why Generic Procolipase Peptide Substitution Fails: Sequence-Specific Pharmacology of Enterostatin (VPDPR)


Substituting Enterostatin (pig, rat) with other procolipase-derived peptides or generic anorectic compounds without rigorous consideration of sequence identity will compromise experimental validity. The biological activity of enterostatin is exquisitely sequence-dependent. For instance, the rodent-specific APGPR (Ala-Pro-Gly-Pro-Arg) and porcine/rat VPDPR (Val-Pro-Asp-Pro-Arg) isoforms, while structurally similar, exhibit distinct potencies in anti-analgesic assays (VPDPR requires 10-fold higher dose for equivalent effect) and utilize different mechanistic pathways (corticosterone-dependent vs. independent) [1]. Furthermore, scrambled sequence controls (e.g., GRPPA) are completely inactive in selective fat intake reduction, confirming that activity is not a general property of pentapeptides but is encoded by the specific primary structure . The following quantitative evidence demonstrates that procurement of the correct, species-defined sequence is essential for reproducing published findings and ensuring target engagement specificity.

Enterostatin (pig, rat) CAS 117137-85-6: Quantitative Differentiation Evidence vs. Analogs and In-Class Peptides


Species-Specific Sequence Identity: VPDPR vs. APGPR Isoform Functional Divergence

Enterostatin (pig, rat) is specifically the VPDPR isoform, which is the predominant form in porcine and feline pancreas, whereas the APGPR isoform is the sole form in rat and mouse pancreas [1]. This is not a minor variation; a direct comparison in an anti-analgesic assay revealed that VPDPR required a 10-fold higher dose (100 nmol, i.c.v.) to achieve significant inhibition of morphine analgesia compared to APGPR, which was effective at 10 nmol [2]. Moreover, the mechanism of this effect differs: VPDPR's action is mediated by the glucocorticoid system, while APGPR's is not [2].

Enterostatin Procolipase activation peptide Species specificity Isoform comparison

Defined Receptor Binding Affinity: F1-ATPase β-Subunit vs. Assembled Complex

The molecular target of enterostatin has been identified as the β-subunit of mitochondrial F1-ATPase. Surface plasmon resonance (SPR) measurements demonstrate that enterostatin binds to the isolated β-subunit of F1-ATPase with a dissociation constant (Kd) of 150 nM [1]. Critically, no binding could be detected for the fully assembled F1-ATPase complex, indicating that the receptor site is occluded in the holoenzyme and is only accessible when the β-subunit is presented in a specific conformation, likely on the plasma membrane [1].

Enterostatin F1-ATPase beta-subunit Receptor binding Surface plasmon resonance

Unique U-Shaped Dose-Response for Fat Intake Suppression

Enterostatin (VPDPR) exhibits a distinct U-shaped dose-response curve for the inhibition of high-fat food intake in rats, a phenomenon not commonly observed with other anorectic peptides [1]. A dose of 38 nmol (i.v.) produced a significant inhibition of high-fat food intake, whereas a higher dose of 76 nmol not only lost the inhibitory effect but produced a slight, non-significant increase in food intake during the first hour post-injection [1]. This biphasic effect is hypothesized to result from binding to two distinct receptor subtypes or affinity states, as evidenced by the identification of both high-affinity (Kd = 0.5 nM) and low-affinity (Kd = 170 nM) binding sites on crude brain membranes [1].

Enterostatin Food intake Dose-response Fat preference

Potent Inhibition of Pancreatic Enzyme Secretion In Vivo

Enterostatin (VPDPR) acts as a potent inhibitor of pancreatic exocrine secretion via an indirect, gut-mediated mechanism [1]. In a porcine model, intraduodenal infusion of enterostatin at a rate of 2 mg/kg/h resulted in a 60% inhibition of pancreatic protein secretion under both baseline conditions and following stimulation with cholecystokinin (CCK)/secretin [1]. In contrast, intravenous infusion of VPDPR at a lower dose (0.2 mg/h/kg) did not affect pancreatic secretion, confirming that the site of action is within the gastrointestinal lumen [1].

Enterostatin Pancreatic secretion Exocrine pancreas Feedback regulation

Selective Inhibition of Galanin-Induced, Not NPY-Induced, Feeding

Enterostatin selectively inhibits feeding responses induced by the neuropeptide galanin but has minimal effect on those induced by neuropeptide Y (NPY), demonstrating a specific point of interaction within the complex hypothalamic circuitry that regulates appetite [1]. In rats adapted to a high-fat diet, an equimolar dose of enterostatin (0.1 nmol, i.c.v.) inhibited the feeding response to galanin, while a tenfold excess of enterostatin abolished the galanin-induced feeding [1]. In contrast, enterostatin had no inhibitory effect on NPY-induced feeding in rats on a low-fat/high-carbohydrate diet and only a small inhibitory effect at a tenfold molar excess in rats on a high-fat diet [1].

Enterostatin Galanin Neuropeptide Y Feeding behavior Mechanism

CCK1 Receptor-Dependent Hypocholesterolemic Effect

Enterostatin (VPDPR) significantly reduces serum cholesterol levels through a CCK1 receptor-dependent mechanism, despite having no direct affinity for the receptor itself [1]. In mice fed a high-cholesterol diet, oral administration of enterostatin (APGPR analog) at 100 mg/kg for 3 days produced a significant hypocholesterolemic effect [1]. This effect was completely blocked by pretreatment with lorglumide, a selective CCK1 receptor antagonist, confirming the involvement of this pathway [1]. Notably, the same study confirmed that VPDPR, the compound of interest, exhibits this CCK1 receptor-dependent activity [1].

Enterostatin Cholesterol CCK1 receptor Hypocholesterolemic Lipid metabolism

Enterostatin (pig, rat) VPDPR: Optimal Research and Preclinical Application Scenarios


Studying Species-Specific Regulation of Dietary Fat Intake and Satiety Signaling

Researchers investigating the neuroendocrine control of macronutrient selection should utilize Enterostatin (pig, rat) VPDPR to model the physiological suppression of dietary fat intake. The evidence confirms its potent, selective effect when administered centrally (e.g., 10 μg i.c.v. reduced fat intake by 50%) or peripherally (e.g., 300 μg/kg i.p. reduced high-fat intake by 23%) . Critically, studies must adhere to the established U-shaped dose-response curve, using doses near 38 nmol (i.v.) and avoiding the 76 nmol range, which loses efficacy [1].

Investigating Pancreatic Exocrine Feedback and Gut-Pancreas Axis Communication

To model the physiological feedback inhibition of pancreatic enzyme secretion, enterostatin (VPDPR) must be administered intraduodenally. The evidence demonstrates a 60% reduction in pancreatic protein output at an infusion rate of 2 mg/kg/h . Intravenous administration is ineffective for this endpoint, underscoring the requirement for a luminal route of delivery to engage the indirect, gut-mediated mechanism .

Dissecting CCK1 Receptor-Dependent Lipid Metabolism Pathways

Enterostatin (VPDPR) serves as a specific tool for studying CCK1 receptor-dependent hypocholesterolemic effects that are independent of direct receptor binding. The evidence shows that its ability to lower serum cholesterol is completely blocked by the CCK1 antagonist lorglumide . This makes VPDPR valuable for experiments designed to probe downstream signaling events of CCK1 receptor activation in the context of lipid homeostasis.

Characterizing F1-ATPase β-Subunit Ectopic Function and Ligand Binding

For in vitro binding and signaling studies, enterostatin (VPDPR) is the preferred ligand for targeting the plasma membrane-associated β-subunit of F1-ATPase. The evidence defines a specific, quantifiable binding interaction (Kd = 150 nM) with the isolated β-subunit, whereas no binding is observed with the assembled F1-ATPase complex . This specificity is essential for experimental designs aimed at understanding the non-canonical signaling functions of this mitochondrial protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enterostatin (pig, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.